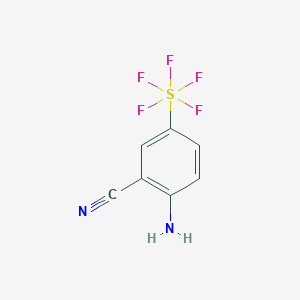

2-Amino-5-(pentafluorothio)benzonitrile

描述

Significance of Organofluorine Chemistry in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has grown into a field of immense importance across the chemical sciences. researchgate.netrsc.org The strategic incorporation of fluorine into organic molecules can profoundly modify their inherent properties. researchgate.net Due to fluorine's high electronegativity and the strength of the C-F bond, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can improve bioavailability and binding affinity to biological targets. researchgate.netresearchgate.net

These advantageous modifications have led to the widespread application of organofluorine compounds in numerous sectors. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.gov Notable examples include top-selling drugs across various therapeutic areas. nih.gov Beyond life sciences, fluorinated molecules are integral to the development of advanced materials, such as fluoropolymers with exceptional chemical and thermal resistance, and have applications in energy storage technologies. researchgate.netrsc.org The continuous evolution of the field is driven by the development of more efficient, selective, and sustainable fluorination reactions, which expand the toolkit available to chemists for creating novel molecular architectures. researchgate.net

The Pentafluorothio (SF₅) Group: A Sterically Demanding and Electron-Withdrawing Substituent in Aromatic Systems

Among the array of fluorine-containing functionalities, the pentafluorothio (SF₅) group has emerged as a substituent of significant interest. wikipedia.org Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is recognized for its extreme thermal and chemical stability, high electronegativity, and substantial lipophilicity. wikipedia.orgnih.gov These properties make it an attractive functional group in the design of pharmaceuticals, agrochemicals, and functional materials. google.com The introduction of the SF₅ group into organic molecules, particularly aromatic systems, presents both unique opportunities and synthetic challenges, driving research into its fundamental chemical behavior. wikipedia.orgnih.gov

The SF₅ group exerts a powerful influence on the electronic and steric environment of an aromatic ring. Its primary electronic feature is its exceptionally strong electron-withdrawing nature, which is more pronounced than that of the more common trifluoromethyl (CF₃) or nitro (NO₂) groups. escholarship.orgresearchgate.net This potent inductive effect deactivates the aromatic ring towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution reactions. researchgate.net The pentafluorosulfanyl group was found to activate nitrobenzenes for vicarious nucleophilic substitution more strongly than trifluoromethyl or cyano groups. researchgate.net

Sterically, the SF₅ group is significantly larger than a trifluoromethyl group and is comparable in size to a tert-butyl group. escholarship.orgresearchgate.net This bulk can create significant steric hindrance around the point of attachment, influencing the conformation of molecules and directing the approach of reagents in chemical reactions. rsc.org The unique octahedral geometry of the SF₅ group, combined with its steric demand, can lead to more selective interactions with biological receptors or influence the packing of molecules in crystalline materials. rsc.orgscbt.com Its high lipophilicity can also enhance the ability of a molecule to permeate cell membranes, a valuable property in drug design. wikipedia.org

The properties of the SF₅ group are best understood when compared to other common fluorinated substituents, particularly the trifluoromethyl (CF₃) group. While both are strongly electron-withdrawing, the SF₅ group surpasses the CF₃ group in this regard, as evidenced by their respective Hammett constants. rsc.orgresearchgate.net The SF₄ group, specifically in the form of aryl-SF₄Cl reagents, is also a subject of study, though less common than SF₅ and CF₃. pitt.edu

The SF₅ group is not only more electronegative but also significantly more sterically demanding and lipophilic than the CF₃ group. escholarship.orgresearchgate.net These differences are critical in molecular design, as the choice between an SF₅ and a CF₃ group can lead to substantial variations in a molecule's physicochemical profile and biological activity. researchgate.net For instance, the greater steric bulk of the SF₅ group, measured by percent buried volume (%Vbur), can provide a more protected environment at a metal center in a catalyst or create more defined interactions in a binding pocket. rsc.orgnih.gov

| Property | Pentafluorothio (SF₅) | Trifluoromethyl (CF₃) |

|---|---|---|

| Electronegativity (χ) | 3.65 rsc.orgresearchgate.net | 3.36 rsc.orgresearchgate.net |

| Hammett Constant (σm) | 0.61 rsc.orgresearchgate.net | 0.43 rsc.orgresearchgate.netoup.com |

| Hammett Constant (σp) | 0.68 researchgate.net | 0.54 researchgate.net (0.57 reported in another source oup.com) |

| Hansch Lipophilicity Parameter (π) | 1.23 scbt.com | 0.88 mdpi.com |

| Steric Size (% Buried Volume) | Significantly larger rsc.orgresearchgate.net | Smaller rsc.orgresearchgate.net |

2-Aminobenzonitrile (B23959) Core: A Versatile Synthon in Organic Synthesis and Heterocycle Construction

The 2-aminobenzonitrile scaffold is a widely utilized and versatile building block, or synthon, in organic chemistry. researchgate.net A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. beilstein-journals.org The 2-aminobenzonitrile structure contains two key functional groups—a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N)—in an ortho relationship on a benzene (B151609) ring. This arrangement facilitates a wide range of cyclization and condensation reactions.

This core is particularly valuable for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in biologically active compounds. researchgate.net For example, 2-aminobenzonitrile is a common precursor for the synthesis of quinazolines, quinazolinones, and other fused pyrimidine (B1678525) structures through reactions with aldehydes, ketones, or carbon dioxide. researchgate.netrsc.org The reactivity of the nitrile and amino groups allows for the assembly of complex molecular frameworks, making 2-aminobenzonitrile an indispensable tool for synthetic chemists in academia and industry. nih.govresearchgate.netresearchcommons.org

Research Context of 2-Amino-5-(pentafluorothio)benzonitrile: Interplay of Diverse Functional Groups and the SF₅ Moiety

The compound this compound (CAS 159727-27-2) represents a fascinating convergence of the chemical principles discussed above. scbt.combldpharm.com It integrates the versatile 2-aminobenzonitrile core with the powerful electronic and steric attributes of the pentafluorothio group. The strategic placement of these three functional groups on the aromatic ring creates a unique electronic landscape and reactivity profile.

The amino group at the 2-position acts as an electron-donating group, which would typically activate the ring. However, this effect is strongly counteracted by two powerful electron-withdrawing groups: the nitrile group at the 1-position and the exceptionally potent SF₅ group at the 5-position. This "push-pull" electronic arrangement is of significant interest. The intense electron-withdrawing character of the SF₅ and cyano groups drastically reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. nih.govnih.gov Simultaneously, the nucleophilicity of the amino group is likely diminished by the strong inductive pull of the adjacent nitrile and the distal SF₅ group.

This complex interplay makes this compound a challenging yet highly valuable synthetic target. Its structure suggests potential as a unique building block for novel heterocyclic compounds, where the SF₅ group could impart enhanced metabolic stability, lipophilicity, and binding affinity. Research into this molecule would likely focus on exploring its utility in constructing novel SF₅-substituted quinazolines or other heterocycles for applications in medicinal chemistry and materials science, leveraging the combined properties of its distinct functional components.

属性

IUPAC Name |

2-amino-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-3H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSKWNLAJJVWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159727-27-2 | |

| Record name | 2-Amino-5-(pentafluorothio)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Pentafluorothio Benzonitrile

Reactivity of the Amino Group in the Context of the SF₅ Substituent

The amino group of 2-Amino-5-(pentafluorothio)benzonitrile displays reactivity that is significantly modulated by the presence of the strongly electron-withdrawing SF₅ group. This substituent, located para to the amino group, substantially reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This electronic effect diminishes the nucleophilicity and basicity of the amino group compared to aniline (B41778) or aminobenzonitriles with electron-donating or less potent electron-withdrawing substituents. The predicted pKa of this compound is approximately -0.62, indicating a significant decrease in basicity. chemicalbook.com

Derivatization and Functional Group Interconversions of the Amino Moiety

The reduced nucleophilicity of the amino group in this compound necessitates more forcing conditions for typical derivatization reactions. Standard acylation, alkylation, and sulfonylation reactions are expected to proceed, albeit at slower rates than with more electron-rich anilines.

| Reaction Type | Reagent | Expected Product | Notes |

| Acylation | Acyl halides, Anhydrides | N-acylated derivative | May require elevated temperatures or catalysts. |

| Alkylation | Alkyl halides | N-alkylated derivative | Prone to over-alkylation; may require protective group strategies. |

| Sulfonylation | Sulfonyl chlorides | N-sulfonylated derivative | Generally proceeds readily with an appropriate base. |

| Diazotization | Nitrous acid (HONO) | Diazonium salt | The resulting diazonium salt can be a versatile intermediate for further functional group interconversions. |

These derivatization reactions are crucial for modifying the properties of the molecule, for instance, to enhance solubility, introduce new functionalities, or to serve as protecting groups during multi-step syntheses.

Cyclization Reactions for Nitrogen-Containing Heterocycle Formation

The ortho-disposed amino and nitrile functionalities in this compound make it a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly quinazolines and their derivatives. These reactions typically involve the initial reaction of the amino group with a suitable electrophile, followed by an intramolecular cyclization onto the nitrile group.

The synthesis of SF₅-containing quinazolines has been demonstrated through the condensation of SF₅-substituted ortho-aminobenzophenones with amines. nih.gov This suggests that this compound could similarly undergo cyclization reactions. For instance, reaction with formamide (B127407) or orthoesters could yield 4-aminoquinazolines bearing a pentafluorothio substituent. Furthermore, tandem methodologies involving ruthenium(II) catalysis have been shown to convert 2-aminobenzonitriles into quinazolinones using an alcohol-water system, a strategy that could potentially be applied to this SF₅-substituted analogue. rsc.org

A plausible reaction pathway for the formation of a quinazoline (B50416) derivative is outlined below:

Nucleophilic attack of the amino group on a carbonyl compound (e.g., an aldehyde or ketone).

Formation of an imine intermediate.

Intramolecular cyclization of the imine nitrogen onto the nitrile carbon.

Tautomerization to form the stable aromatic quinazoline ring system.

The strong electron-withdrawing effect of the SF₅ group is anticipated to influence the kinetics of these cyclization reactions.

Reactivity of the Nitrile Group and its Transformations

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, primarily through reactions at the electrophilic carbon atom.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is inherently electrophilic and is susceptible to attack by nucleophiles. The addition of a nucleophile to the carbon-nitrogen triple bond leads to the formation of an imine anion, which can be subsequently protonated or undergo further reaction.

Common nucleophiles that can add to the nitrile group include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors. The addition of a Grignard reagent, for example, followed by hydrolysis, would lead to the formation of a ketone.

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Organolithium (R-Li) | Imine anion | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary amine |

| DIBAL-H | Imine | Aldehyde |

The presence of the SF₅ group is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating these nucleophilic addition reactions.

Hydrolysis and Other Nitrile Functional Group Modifications

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The reaction initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt.

The strongly deactivating SF₅ group may influence the rate of hydrolysis, potentially requiring more stringent reaction conditions.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution reactions. This deactivation is a consequence of the powerful electron-withdrawing nature of both the nitrile and the pentafluorothio groups. The amino group, while typically an activating group, has its electron-donating ability substantially diminished by the para-SF₅ substituent.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to be very sluggish and require harsh reaction conditions. If substitution does occur, the directing effects of the existing substituents would need to be considered. The amino group is an ortho, para-director, while the nitrile and SF₅ groups are meta-directors. Given the positions of the current substituents, predicting the site of a potential electrophilic attack is complex and would likely result in a mixture of products.

Conversely, the highly electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is a subject of significant interest due to the competing directing effects of the substituents. The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions (C3, C4, and C6). Conversely, the pentafluorothio and nitrile groups are strong deactivating, meta-directing groups. researchgate.netresearchgate.netenamine.net

The directing influences on the available positions (C3, C4, C6) are as follows:

C3-position: Ortho to the activating -NH₂ group and meta to the deactivating -SF₅ and -CN groups. This position is electronically favored for substitution.

C4-position: Para to the activating -NH₂ group, but ortho to the deactivating -SF₅ group. Steric hindrance from the bulky -SF₅ group may also play a role.

C6-position: Ortho to the activating -NH₂ group and ortho to the deactivating -CN group.

The powerful ortho, para-directing ability of the amino group is expected to dominate, making C3 and C6 the most probable sites for electrophilic attack. However, the strong deactivation of the ring by the -SF₅ and -CN groups necessitates harsh reaction conditions for many EAS reactions. Bromination of anilines, for instance, can be difficult to control, often leading to poly-substituted products. libretexts.org

For anilines bearing an electron-withdrawing group in the meta position, research has shown that the regioselectivity of bromination can be manipulated by the choice of solvent. lookchem.comresearchgate.net In nonpolar solvents, bromination tends to occur para to the amino group, whereas polar solvents favor substitution ortho to the amino group. While direct experimental data for this compound is not widely published, the behavior of analogous systems provides a predictive framework.

| Substrate Analogue (m-X-Aniline) | Electrophile/Solvent | Major Product (Position of Bromination) | Reference |

|---|---|---|---|

| 3-Cyanoaniline | NBS / CCl₄ (Nonpolar) | 4-Bromo-3-cyanoaniline (para to NH₂) | lookchem.com |

| 3-Cyanoaniline | NBS / Acetonitrile (Polar) | 2-Bromo-3-cyanoaniline (ortho to NH₂) | lookchem.com |

| 3-(Trifluoromethyl)aniline | NBS / CCl₄ (Nonpolar) | 4-Bromo-3-(trifluoromethyl)aniline (para to NH₂) | lookchem.com |

| 3-(Trifluoromethyl)aniline | NBS / Acetonitrile (Polar) | 2-Bromo-3-(trifluoromethyl)aniline (ortho to NH₂) | lookchem.com |

Based on these analogous systems, electrophilic bromination of this compound would likely yield a mixture of isomers, with the substitution pattern being highly sensitive to the reaction conditions, particularly solvent polarity. lookchem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Influenced by the SF₅ Group

The pentafluorothio group is a powerful activating group for nucleophilic aromatic substitution (SNAr) due to its profound electron-withdrawing nature, which is even stronger than that of the trifluoromethyl or nitro group. researchgate.netwikipedia.org This effect stabilizes the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. wikipedia.orgyoutube.com For an SNAr reaction to proceed, a suitable leaving group, typically a halide, must be present on the aromatic ring, positioned ortho or para to the activating group. wikipedia.org

This compound itself does not possess a conventional leaving group for a standard SNAr reaction. However, the strong activation provided by both the -SF₅ and -CN groups suggests that if a leaving group were installed on the ring (e.g., at the C2, C4, or C6 positions), the compound would be highly susceptible to nucleophilic attack.

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate the potent activating effect of the -SF₅ group in SNAr reactions. In this molecule, the fluorine atom is readily displaced by a variety of nucleophiles under mild conditions, showcasing the cooperative activating effect of the -SF₅ and -NO₂ groups. beilstein-journals.org

| Substrate | Nucleophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium Methoxide | Methanol | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 96% | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium Phenoxide | DMF | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 98% | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ammonia (aq) | DMSO | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | 72% | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sodium Azide | DMF | 3-Azido-5-nitro-1-(pentafluorosulfanyl)benzene | 98% | beilstein-journals.org |

Another relevant pathway is the Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is substituted by a nucleophile. This reaction has been successfully applied to nitro(pentafluorosulfanyl)benzenes, indicating that highly electron-deficient SF₅-aromatics can undergo nucleophilic substitution even without a halide leaving group. nih.gov

Stability and Transformations of the Pentafluorothio (SF₅) Group under Diverse Reaction Conditions

A defining characteristic of the pentafluorothio group is its exceptional thermal and chemical stability. researchgate.netenamine.netrowansci.com The strength of the sulfur-fluorine bonds renders the -SF₅ moiety highly resistant to degradation under a wide range of synthetic conditions, including exposure to strong acids, bases, and many oxidizing and reducing agents. rowansci.comnih.gov This robustness is a key reason for its increasing use in the development of pharmaceuticals and agrochemicals. researchgate.netnih.gov

Despite its general inertness, the stability of the entire molecule can be compromised under particularly harsh conditions, leading to transformations of the aromatic ring itself rather than the -SF₅ group. For example, the oxidation of SF₅-substituted phenols and anisoles with a mixture of hydrogen peroxide and sulfuric acid results in dearomatization, yielding aliphatic compounds like SF₅-substituted muconolactones and maleic acids. nih.gov This demonstrates that while the -SF₅ group can survive potent oxidation, the aromatic ring it is attached to is susceptible to cleavage. nih.gov

The thermal stability, while high, is also finite. Computational studies suggest that the carbon-sulfur bond (Ar-SF₅), with a bond energy around 272 kJ/mol, is significantly weaker than a typical carbon-carbon bond (347 kJ/mol), representing a potential point of fragmentation at very high temperatures. mdpi.com However, for the majority of organic transformations, the pentafluorothio group can be considered a remarkably stable spectator group. researchgate.net

Computational and Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational and theoretical chemistry provides invaluable insights into the reactivity of this compound by quantifying the electronic influence of the -SF₅ group. The -SF₅ group is one of the most strongly electron-withdrawing substituents known, primarily through a powerful inductive effect (σI). researchgate.net Its properties are often compared to the trifluoromethyl (-CF₃) group, which it surpasses in both electronegativity and electron-withdrawing strength. researchgate.net

Hammett constants, which quantify the electronic effect of a substituent on a benzene (B151609) ring, clearly illustrate the power of the -SF₅ group.

| Parameter | -SF₅ | -CF₃ | -NO₂ | -CN |

|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | 3.04 (N) | 2.55 (C) |

| Hammett Constant (σp) | 0.68 | 0.54 | 0.78 | 0.66 |

| Inductive Effect (σI) | 0.55 | 0.39 | 0.65 | 0.56 |

| Resonance Effect (σR) | 0.11 | 0.12 | 0.13 | 0.10 |

Data sourced from researchgate.net and pitt.edu.

Density Functional Theory (DFT) calculations are instrumental in predicting the regioselectivity of reactions. For the electrophilic aromatic substitution of this compound, DFT can be used to model the reaction mechanism by calculating the energies of the potential Wheland intermediates (sigma complexes) formed upon attack at the C3, C4, and C6 positions. nih.gov Such calculations would likely confirm that attack at the C3 and C6 positions, which are ortho to the strongly donating amino group, leads to the most stabilized intermediates, thereby predicting these as the major reaction sites. beilstein-journals.org

In the context of SNAr, computational models can rationalize the immense activating effect of the -SF₅ group by showing its ability to delocalize and stabilize the negative charge in the Meisenheimer intermediate. researchgate.net Theoretical studies on reaction pathways, such as those comparing concerted versus stepwise SNAr mechanisms, help elucidate the precise nature of nucleophilic attack on these highly electron-deficient rings. nih.gov Furthermore, machine learning models, often trained with DFT data, are emerging as powerful tools for the rapid and accurate prediction of SNAr regioselectivity. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Amino-5-(pentafluorothio)benzonitrile in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a detailed mapping of the molecular framework and provides insights into the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would typically display a complex splitting pattern due to spin-spin coupling between the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the strongly electron-withdrawing pentafluorothio (-SF₅) and cyano (-CN) groups.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Six distinct signals would be observed for the aromatic carbons, with their chemical shifts indicating the electronic effects of the substituents. The carbon atom attached to the -SF₅ group and the cyano carbon would exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound, as it directly probes the pentafluorothio group. The -SF₅ group typically shows a characteristic AX₄ pattern, consisting of a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei provide valuable information about the geometry and electronic structure of the -SF₅ moiety.

A representative table of predicted NMR data is provided below. Please note that experimental values can vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.0 - 8.0 | m | - | Aromatic-H |

| ¹H | 4.0 - 5.0 | br s | - | -NH₂ |

| ¹³C | 110 - 150 | - | - | Aromatic-C |

| ¹³C | ~118 | - | - | -CN |

| ¹⁹F | 60 - 90 | qui | J(Fₐₓ-Fₑq) | Apical F |

| ¹⁹F | 80 - 110 | d qui | J(Fₐₓ-Fₑq), J(Fₑq-Fₑq) | Equatorial F |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula (C₇H₅F₅N₂S).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule. This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. Key fragmentation processes could include the loss of the cyano group, cleavage of the C-S bond, or fragmentation of the pentafluorothio group.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 245.0166 | Protonated molecular ion |

| [M-CN]⁺ | 218.0210 | Loss of the cyano group |

| [M-SF₅]⁺ | 118.0531 | Loss of the pentafluorothio group |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.

Analysis of SF₅ Group Conformation and Orientation within the Crystal Lattice

The crystal structure would reveal the specific conformation and orientation of the bulky and electron-rich pentafluorothio group relative to the planar benzonitrile (B105546) ring. The S-C bond length and the S-F bond lengths for the apical and equatorial fluorines can be accurately measured. The orientation of the -SF₅ group is likely to be influenced by steric hindrance and electronic interactions with the neighboring amino and cyano groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching vibration of the nitrile group (around 2220-2260 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic ring. The strong S-F stretching vibrations of the pentafluorothio group are expected to appear in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring and the S-F stretching modes would also be observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H stretch | 3300 - 3500 |

| -C≡N | C≡N stretch | 2220 - 2260 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

| -SF₅ | S-F stretch | 600 - 900 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose.

The geometry optimization of 2-Amino-5-(pentafluorothio)benzonitrile would reveal key structural parameters. The SF₅ group is known to have an approximately octahedral geometry around the sulfur atom. The presence of the strongly electronegative SF₅ group and the cyano (-CN) group, along with the electron-donating amino (-NH₂) group, would influence the geometry of the benzene (B151609) ring, leading to slight distortions from a perfect hexagon. Comparison of calculated bond lengths and angles with experimental data from X-ray crystallography, if available, can validate the chosen computational method.

Hypothetical Optimized Geometric Parameters:

The following table presents hypothetical, yet realistic, data that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.79 Å |

| Bond Length | S-F (axial) | 1.58 Å |

| Bond Length | S-F (equatorial) | 1.60 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-CN | 1.44 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C-NH₂ | 1.38 Å |

| Bond Angle | C-S-F (axial) | ~180° |

| Bond Angle | F (eq)-S-F (eq) | ~90° |

| Dihedral Angle | C-C-S-F (axial) | Variable (defines rotation) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule, namely the amino group and the aromatic ring. Conversely, the LUMO would be concentrated on the electron-deficient regions, influenced by the strongly electron-withdrawing cyano and pentafluorothio groups. The SF₅ group, being more electronegative than a trifluoromethyl (CF₃) group, significantly lowers the energy of both the HOMO and LUMO. researchgate.net This lowering of the LUMO energy makes the molecule a better electron acceptor.

Hypothetical Frontier Molecular Orbital Data:

This table illustrates the kind of data generated from an FMO analysis.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Amino group, Benzene ring |

| LUMO | -1.75 | Benzonitrile (B105546) moiety, SF₅ group |

| HOMO-1 | -7.50 | Benzene ring (π-system) |

| LUMO+1 | -0.90 | SF₅ group, Benzene ring (σ*-system) |

| Energy Gap (ΔE) | 5.10 | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions are of intermediate, near-neutral potential.

In this compound, the MEP surface would show a region of strong negative potential (red) around the nitrogen atom of the cyano group and the lone pair of the amino group. These sites are the most likely points for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and, most significantly, around the highly electron-deficient sulfur atom and fluorine atoms of the SF₅ group. nih.gov This positive region on the SF₅ group can be involved in specific intermolecular interactions. The analysis of the MEP is crucial for understanding how the molecule interacts with biological targets or other reactants. nih.gov

Quantum Chemical Descriptors for Quantifying Aromatic Reactivity and SF₅ Influence

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated using DFT to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of the electronic effects exerted by the substituents.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): (I + A) / 2. It measures the ability to attract electrons.

Electrophilicity Index (ω): χ² / (2η). It quantifies the electrophilic power of a molecule.

The pentafluorothio group is one of the most electron-withdrawing groups known, which would be reflected in these descriptors. researchgate.net The high electronegativity and electrophilicity index would confirm the strong electron-accepting nature of this compound, a direct consequence of the SF₅ substituent.

Hypothetical Quantum Chemical Reactivity Descriptors:

This interactive table provides hypothetical values for key reactivity descriptors, derived from the FMO energies listed previously.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Softness (S) | 1 / (2η) | 0.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.30 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.62 |

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).

For this compound, one could model various reactions, such as the electrophilic substitution on the aromatic ring or nucleophilic addition to the nitrile group. nih.govresearchgate.net For instance, the reaction pathway for the acylation of the amino group could be modeled. The calculation would start with the optimized geometries of the reactants. A transition state search would then be performed to find the highest energy point along the reaction coordinate. The structure of the TS would reveal the geometry of the activated complex, and its energy would determine the activation energy barrier for the reaction. Intrinsic Reaction Coordinate (IRC) calculations would confirm that the located TS correctly connects the reactants and products. Such studies provide fundamental insights into the reactivity and potential synthetic transformations of the molecule.

Conformational Analysis and Dynamic Studies via Computational Methods

Molecules with rotatable single bonds can exist in multiple conformations. For this compound, key conformational degrees of freedom include the rotation of the amino group and the pentafluorothio group around their respective C-N and C-S bonds.

Computational methods can be used to perform a systematic conformational analysis. nih.gov This is typically done by performing a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle, while all other geometric parameters are allowed to relax. This analysis would reveal the most stable conformers and the energy barriers to rotation. For the amino group, this would show the energetic preference for a planar or pyramidal geometry. For the SF₅ group, the scan would identify the rotational barriers and the preferred orientation of the fluorine atoms relative to the benzene ring. Understanding the conformational landscape is vital, as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape. plos.org

Role As a Precursor and Building Block in Advanced Organic Synthesis Research

Design and Synthesis of Novel SF₅-Containing Heterocyclic Systems

The strategic placement of the amino and nitrile groups on the 2-Amino-5-(pentafluorothio)benzonitrile scaffold makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. The SF₅ group, often considered a "super-trifluoromethyl" group, imparts unique properties such as high lipophilicity, metabolic stability, and strong electron-withdrawing character to the target molecules.

The synthesis of quinoline (B57606) and quinazoline (B50416) derivatives bearing the pentafluorosulfanyl group has been demonstrated through multi-step sequences that utilize precursors structurally related to this compound. A common strategy involves the transformation of an SF₅-containing aniline (B41778) derivative into an ortho-aminobenzophenone, which then undergoes cyclocondensation reactions to form the desired heterocyclic core. nih.govbeilstein-journals.orgnih.gov

For instance, SF₅-containing ortho-aminobenzophenones can be readily prepared and subsequently used in classic quinoline syntheses, such as the Friedländer annulation, by reacting them with compounds containing an α-methylene ketone. Similarly, condensation with amines or their equivalents provides access to the quinazoline scaffold. nih.govnih.gov The utility of SF₅-substituted anilines in these condensation reactions underscores the potential of this compound as a starting material for these important heterocyclic frameworks.

Table 1: Synthesis of SF₅-Containing Heterocycles from an o-Aminobenzophenone Precursor

| Precursor | Reagent | Product Class | Reference |

|---|---|---|---|

| SF₅-containing o-aminobenzophenone | Carbonyl compounds (e.g., ketones) | Quinolines | nih.govbeilstein-journals.org |

The synthetic utility of SF₅-anilines extends beyond quinolines and quinazolines to other important heterocyclic systems. Methodologies have been developed for the synthesis of SF₅-containing benzisoxazoles, which can then be converted to other useful intermediates. nih.govbeilstein-journals.orgnih.gov Furthermore, the core structure of this compound is analogous to other ortho-disubstituted aromatic building blocks, such as 2-aminothiophenol, which are known precursors to benzothiazoles and benzothiazines. nih.gov This suggests that this compound could be a viable starting point for a diverse range of SF₅-functionalized fused heterocycles, leveraging the reactivity of its amino and nitrile functionalities.

Development of Complex Polyfluorinated Organic Molecules

The incorporation of the pentafluorosulfanyl (SF₅) group into organic molecules is a rapidly growing area of research due to the unique and often beneficial changes in physicochemical properties it confers. researchgate.net As a readily available building block, this compound provides a straightforward entry point for introducing the SF₅ moiety into more complex structures. Researchers have successfully synthesized SF₅-containing amino acids and benzodiazepines, demonstrating the feasibility of incorporating this group into biologically relevant scaffolds. researchgate.netresearchgate.net The amino group of the benzonitrile (B105546) can be used as a handle for peptide coupling or for building larger frameworks, while the nitrile group offers a route to carboxylic acids, amines, or other functional groups through well-established chemical transformations.

Strategies for Diversity-Oriented Synthesis (DOS) Based on the this compound Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The this compound scaffold is exceptionally well-suited for DOS approaches due to its multiple, orthogonally reactive functional groups.

A hypothetical DOS strategy could involve three key stages:

Build: Modification of the amino group with a variety of acylating or alkylating agents.

Couple: Transformation of the nitrile group through reactions such as hydrolysis, reduction, or cycloaddition.

Pair: Intramolecular cyclization reactions to generate a diverse range of heterocyclic cores. longdom.org

This approach allows for the rapid generation of a library of compounds where diversity is introduced at multiple points: the substituent on the amino group, the functionality derived from the nitrile, and the structure of the resulting heterocyclic scaffold. The constant presence of the SF₅ group ensures that all synthesized molecules possess the unique electronic and steric properties associated with this emerging fluorinated substituent.

Investigation of Structure-Reactivity Relationships in Novel Synthetic Pathways

The powerful electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of the entire molecule, a key aspect of its structure-reactivity relationship. One of the most notable effects is the reduction of the nucleophilicity of the amino group. nih.gov The SF₅ group, particularly when in conjugation with the amino group, withdraws electron density from the nitrogen atom, making it less reactive towards electrophiles compared to a non-substituted aniline.

This deactivation must be taken into account when designing synthetic pathways. For example, reactions that typically proceed readily with anilines, such as acylation or alkylation, may require more forcing conditions or stronger reagents when applied to this compound. Conversely, this electronic effect can be advantageous in other contexts, potentially preventing unwanted side reactions or enabling selective transformations at other sites in the molecule. Understanding and leveraging these electronic effects are crucial for the successful application of this building block in the synthesis of novel SF₅-containing compounds. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline |

| Quinazoline |

| Benzisoxazole |

| Benzodiazepine |

| Benzothiazole |

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes for SF₅-Containing Benzonitriles

The synthesis of SF₅-containing aromatic compounds has traditionally faced challenges, often requiring harsh reagents and conditions. rowansci.com A significant frontier in this area is the development of more environmentally benign and sustainable synthetic methodologies. A promising green chemistry approach involves the utilization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a starting material. Research has demonstrated a protocol for the two-electron reduction of SF₆ by organic electron donors at ambient temperatures. This reaction yields solid ion pairs containing the SF₅⁻ anion, which can then be used in subsequent fluorination and pentafluorosulfanylation reactions. rsc.org

Future research will likely focus on adapting such methods for the direct and selective introduction of the SF₅ group onto benzonitrile (B105546) scaffolds. Key goals include improving reaction efficiency, reducing waste, and avoiding the use of toxic heavy metals or harsh oxidants. The development of catalytic systems that can activate SF₆ or other readily available SF₅ sources under mild conditions is a critical objective for the sustainable production of 2-Amino-5-(pentafluorothio)benzonitrile and related compounds.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved scalability, and greater reproducibility. youtube.comnih.govsterlingpharmasolutions.com The integration of flow chemistry is a major frontier for the synthesis of complex molecules like SF₅-containing benzonitriles. This technology is particularly well-suited for handling hazardous reagents or intermediates and for optimizing reaction conditions through high-throughput experimentation. youtube.comresearchgate.net

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing purification and handling of intermediates. youtube.comresearchgate.net For the synthesis of this compound derivatives, a flow-based system could automate the introduction of the SF₅ group, followed by modifications to the amino or nitrile functionalities in a continuous sequence. This approach not only accelerates the drug discovery process by enabling rapid library generation but also facilitates a safer and more efficient manufacturing process for promising candidates. youtube.comnih.gov The application of flow chemistry to photochemistry and electrochemistry also opens up new reagentless synthetic pathways. youtube.comnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. youtube.com |

| Safety | Higher risk with exothermic or hazardous reactions. | Enhanced safety due to small reaction volumes and better heat transfer. sterlingpharmasolutions.com |

| Scalability | Often challenging, requiring process redesign. | More straightforward scalability by running the system for longer periods. researchgate.net |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. nih.gov |

| Multi-step Synthesis | Requires isolation and purification at each step. | Enables multi-step reactions in a continuous sequence. youtube.comresearchgate.net |

Exploration of Novel Reactivity Patterns and Selectivity Induced by the SF₅ Group

The pentafluorosulfanyl group is one of the most strongly electron-withdrawing substituents known, significantly influencing the electronic properties of the aromatic ring. rowansci.comenamine.netresearchgate.net This electronic perturbation creates unique reactivity patterns that are ripe for exploration. In this compound, the SF₅ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the SF₅ group. acs.org

Future research should focus on systematically mapping the regioselectivity of various reactions on the this compound scaffold. The interplay between the electron-donating amino group and the electron-withdrawing SF₅ and cyano groups could lead to novel and selective transformations. For instance, the strong polarization of the molecule could be exploited in cycloaddition reactions or metal-catalyzed cross-couplings to generate complex molecular architectures. academie-sciences.frresearchgate.net Understanding the "ortho-effect" of the SF₅ group, which can influence the reactivity of adjacent functional groups, is another key area for investigation. researchgate.net

Table 2: Physicochemical Properties of Fluorinated Substituents

| Property | SF₅ Group | CF₃ Group |

| Electronegativity (Pauling Scale) | 3.65 researchgate.netresearchgate.net | 3.36 researchgate.netresearchgate.net |

| Hammett Constant (σp) | 0.68 researchgate.netmeliusorganics.com | 0.54 researchgate.netmeliusorganics.com |

| Lipophilicity (πp) | 1.23 meliusorganics.com | 0.88 meliusorganics.com |

| Intrinsic Volume (ų) | 61.4 meliusorganics.com | 42.7 meliusorganics.com |

Potential for Functional Material Research (e.g., Optoelectronic Properties, Advanced Solvents)

While much of the focus on SF₅-containing compounds has been in medicinal chemistry, their unique properties make them highly attractive for materials science. rsc.orgresearchgate.net The combination of high thermal stability, chemical robustness, and strong dipole moment imparted by the SF₅ group are desirable characteristics for advanced functional materials. rowansci.comrsc.org The this compound scaffold, with its inherent polarity and potential for hydrogen bonding, could serve as a building block for novel optoelectronic materials.

Research in this area could explore the synthesis of SF₅-benzonitrile-containing polymers, liquid crystals, or dyes. The strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic energy levels (HOMO/LUMO) of organic materials, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgresearchgate.net Furthermore, the low surface energy and high stability of SF₅-containing molecules suggest their potential use as components in advanced solvents or lubricants for specialized applications. rsc.org

Unexplored Derivatization Pathways and Scaffold Modifications for Academic Exploration

The this compound molecule is a versatile scaffold with multiple reactive sites—the amino group, the nitrile group, and the aromatic ring—offering numerous avenues for derivatization.

Amino Group Modification: The primary amine can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases or heterocycles. psu.edu Diazotization of the amino group would provide a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions with azides to form tetrazoles. Each of these transformations opens up a new family of compounds with distinct chemical properties and potential applications.

Scaffold Elaboration: The scaffold can be further elaborated using modern synthetic methods. For example, transition-metal-catalyzed cross-coupling reactions could be employed to attach various substituents to the aromatic ring, building molecular complexity. researchgate.net The synthesis of quinolines and other fused heterocycles from 2-aminobenzonitrile (B23959) precursors is a well-established strategy that could be applied to this system to explore novel chemical space. cardiff.ac.uk

Academic exploration of these derivatization pathways will not only expand the library of available SF₅-containing compounds but also deepen the fundamental understanding of their structure-activity relationships, paving the way for future applications.

常见问题

Q. How does the pentafluorothio group influence the compound’s biological activity in larvicidal or anticancer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。